5-Bromoacenaphthylene
Overview
Description
5-Bromoacenaphthylene is an organic compound with the molecular formula C12H7Br It is a brominated derivative of acenaphthylene, a polycyclic aromatic hydrocarbon
Scientific Research Applications
5-Bromoacenaphthylene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
While specific safety and hazard information for 5-Bromoacenaphthylene is not available in the search results, general precautions for handling similar chemical compounds include ensuring adequate ventilation, wearing suitable protective clothing, avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromoacenaphthylene can be synthesized through the bromination of acenaphthylene. The typical method involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the acenaphthylene molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The process may also include steps for purification, such as recrystallization or chromatography, to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
5-Bromoacenaphthylene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form acenaphthylene or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol (C2H5OH) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in aprotic solvents.
Major Products Formed
Substitution: Formation of various substituted acenaphthylenes.
Oxidation: Formation of acenaphthylene quinones.
Reduction: Formation of acenaphthylene.
Mechanism of Action
The mechanism of action of 5-Bromoacenaphthylene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, making the compound reactive towards nucleophiles. The pathways involved in its reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Acenaphthylene: The parent compound without the bromine substitution.
5-Chloroacenaphthylene: A chlorinated derivative with similar properties.
5-Iodoacenaphthylene: An iodinated derivative with different reactivity due to the larger atomic size of iodine.
Uniqueness
5-Bromoacenaphthylene is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its non-brominated and other halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
5-bromoacenaphthylene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRUTZHGMSPRPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CC=C(C3=C1)Br)C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482126 | |
Record name | 5-bromoacenaphtylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7267-03-0 | |
Record name | 5-bromoacenaphtylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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